(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
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Overview
Description
(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that features a thiazole ring, a furan ring, and a thioxothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2-chlorobenzylamine and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.
Formation of the Thioxothiazolidinone Moiety: This involves the reaction of a suitable aldehyde with thiosemicarbazide, followed by cyclization.
Coupling of the Two Fragments: The thiazole and thioxothiazolidinone fragments are coupled using a suitable linker, such as a propanamide group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidinones and reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Research is ongoing to explore the potential of this compound as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1).
Furan Derivatives: Compounds with furan rings, such as furan-2-carboxylic acid.
Thioxothiazolidinone Derivatives: Compounds with thioxothiazolidinone moieties, such as rhodanine derivatives.
Uniqueness
(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S3/c22-16-6-2-1-4-13(16)10-15-12-23-20(30-15)24-18(26)7-8-25-19(27)17(31-21(25)29)11-14-5-3-9-28-14/h1-6,9,11-12H,7-8,10H2,(H,23,24,26)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMYAZAAALXEAU-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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